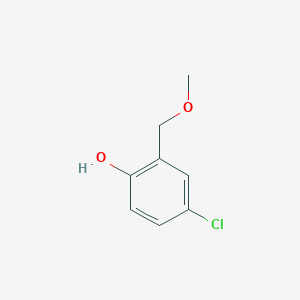![molecular formula C11H9ClN2O4 B14394027 4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one CAS No. 88353-35-9](/img/structure/B14394027.png)
4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one is a synthetic organic compound known for its applications in medicinal chemistry. This compound is characterized by the presence of a chloroethyl group, an amino group, and a nitro group attached to a benzopyran ring. It is primarily used in the development of pharmaceuticals due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2H-1-benzopyran-2-one to introduce the nitro group, followed by the introduction of the chloroethylamino group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent quality and efficiency. The process involves rigorous quality control measures, including the purification of intermediates and final products through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloroethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties and applications.
科学的研究の応用
4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA bases, leading to cross-linking and disruption of DNA replication and transcription. This results in cytotoxic effects, making it a potential candidate for anticancer therapies. The compound targets rapidly dividing cells, causing cell cycle arrest and apoptosis.
類似化合物との比較
Similar Compounds
Chlorambucil: Another nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: An alkylating agent that interferes with DNA and RNA synthesis.
Uracil Mustard: Binds to DNA, leading to cross-linking and inhibition of DNA synthesis.
Uniqueness
4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one is unique due to its specific structure, which combines a benzopyran ring with a chloroethylamino and nitro group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and pharmaceutical development.
特性
CAS番号 |
88353-35-9 |
|---|---|
分子式 |
C11H9ClN2O4 |
分子量 |
268.65 g/mol |
IUPAC名 |
4-(2-chloroethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H9ClN2O4/c12-5-6-13-9-7-3-1-2-4-8(7)18-11(15)10(9)14(16)17/h1-4,13H,5-6H2 |
InChIキー |
ATANRLBQWDYKBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


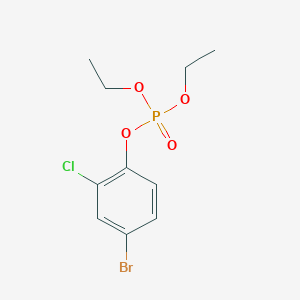


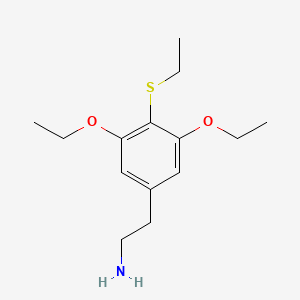
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)


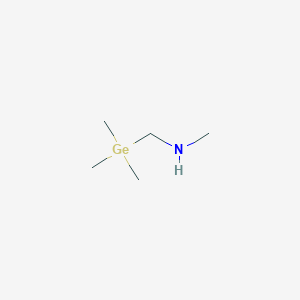
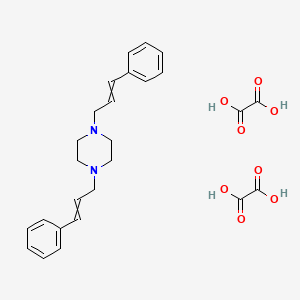


![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)
![2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14394050.png)
